3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
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Overview
Description
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazole ring, and a carboxylic acid functional group. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves multi-step organic synthesis One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate can form the pyrazole ring, which is then subjected to further cyclization with an appropriate oxazole precursor to form the fused ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar structure but with different substitution patterns.
3,3-Dimethyl-3,4-dihydro-2H-xanthen-1-one: Contains a similar fused ring system but lacks the pyrazole ring.
7-Decyl-1,3-dimethyl-6,7-dihydrooxazolo[3,2-a]purine-2,4(1H,3H)-dione: Another oxazole derivative with different biological activities.
Uniqueness
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is unique due to its specific fused ring system and the presence of the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound characterized by its unique fused pyrazole and oxazole ring structure. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. The presence of a carboxylic acid functional group contributes to its chemical reactivity and potential biological activity. This compound has garnered attention for its diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It selectively inhibits sodium channels associated with pain pathways, particularly Nav1.7 channels. This selectivity suggests potential for developing new analgesics aimed at treating chronic pain conditions.
Anticancer Potential
The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of various cancer cell lines through mechanisms that disrupt normal cellular functions. The unique structure allows it to interact with multiple biological targets, enhancing its efficacy as a potential therapeutic agent against tumors .
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with biological targets. Binding affinity assays and functional assays are commonly employed to determine its efficacy against various ion channels and cancer cell lines. These studies reveal that the compound's structural features contribute to its distinct pharmacological profile compared to similar compounds.
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound against different cell lines. The results indicate that while it exhibits cytotoxicity against certain cancer cell lines, it shows selective toxicity—meaning it affects tumor cells more than normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 1365939-36-1 | 0.85 |
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 186130-62-1 | 0.69 |
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | 1105039-93-7 | 0.68 |
These compounds exhibit varying degrees of biological activity but differ in their specific interactions and effects within biological systems.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several derivatives of pyrazolo and oxazole compounds, including this compound. The study reported significant inhibition of cell proliferation in murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). The selectivity index for this compound was notably high compared to non-tumor cell lines .
Pain Management Research
Another study focused on the analgesic properties of the compound through its action on sodium channels. The findings indicated that it could effectively reduce pain responses in animal models without significant side effects typical of conventional analgesics .
Properties
IUPAC Name |
3,3-dimethyl-2H-pyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)4-13-6-5(7(11)12)3-9-10(6)8/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZBNMEWGJGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=NN21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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